molecular formula C19H17N3O2S B12755851 Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl- CAS No. 128433-34-1

Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl-

Cat. No.: B12755851
CAS No.: 128433-34-1
M. Wt: 351.4 g/mol
InChI Key: MGHYAYRSORBFGJ-UHFFFAOYSA-N
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Description

Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl- is a complex organic compound that features a benzoylphenyl group, an imidazolylthio group, and a methylated acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoylphenyl Intermediate: The starting material, 2-aminobenzophenone, is reacted with acetic anhydride to form N-(2-benzoylphenyl)acetamide.

    Introduction of the Imidazolylthio Group: The intermediate is then treated with 2-mercaptoimidazole under basic conditions to introduce the imidazolylthio group.

    Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl- can undergo various chemical reactions, including:

    Oxidation: The imidazolylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a hydroxyl group.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl- has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving its molecular targets.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoylphenyl group may facilitate binding to hydrophobic pockets, while the imidazolylthio group can participate in hydrogen bonding or coordination with metal ions. The methylated acetamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2-benzoylphenyl)-N-methyl-:

    Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-: Lacks the methyl group, which may affect its stability and bioavailability.

Uniqueness

Acetamide, N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylthio)-N-methyl- is unique due to the presence of both the imidazolylthio group and the methylated acetamide moiety. This combination of functional groups provides a balance of reactivity, stability, and potential for diverse applications.

Properties

CAS No.

128433-34-1

Molecular Formula

C19H17N3O2S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(2-benzoylphenyl)-2-(1H-imidazol-2-ylsulfanyl)-N-methylacetamide

InChI

InChI=1S/C19H17N3O2S/c1-22(17(23)13-25-19-20-11-12-21-19)16-10-6-5-9-15(16)18(24)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,21)

InChI Key

MGHYAYRSORBFGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)C2=CC=CC=C2)C(=O)CSC3=NC=CN3

Origin of Product

United States

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